1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-1-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8(3-4-8)9-5-1-2-6-9/h1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBSIKURLMCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropane ring provides conformational rigidity, enhancing binding affinity and selectivity . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid with structurally related cyclopropane carboxylic acid derivatives, focusing on substituents, synthesis methods, and applications.
Key Observations:
Substituent Effects: Amino groups (e.g., ACC) confer biological activity in plant physiology, while halogenated or aromatic substituents enhance lipophilicity for drug design . Heterocyclic substituents (e.g., pyrrolidinyl, pyridinyl) may improve solubility and target binding in medicinal chemistry .
Synthesis Strategies :
- Cyclopropanation reactions (e.g., using dibromoethane or transition-metal catalysts) are common for forming the cyclopropane ring .
- Acid-amine coupling (e.g., HATU-mediated) is employed to introduce functional groups post-cyclopropane formation .
Applications :
Biological Activity
1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid, also known as a derivative of cyclopropane carboxylic acids, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring and a cyclopropane moiety, which are common in various biologically active molecules, suggesting possible interactions with multiple biological targets.
The empirical formula of this compound is C10H17NO2, with a molecular weight of 183.25 g/mol. Its structure includes:
- Cyclopropane ring : A three-membered carbon ring known for its strain and reactivity.
- Pyrrolidine ring : A five-membered nitrogen-containing ring that can enhance biological interactions.
- Carboxylic acid group : Contributes to the compound's acidity and potential for hydrogen bonding.
Pharmacological Studies
Research indicates that this compound exhibits several notable biological activities:
The mechanism by which this compound exerts its effects likely involves:
- Molecular Interactions : The compound may interact with specific proteins or receptors, influencing various biochemical pathways.
- Receptor Binding : The presence of the pyrrolidine moiety may enhance binding affinity to certain receptors, potentially leading to altered physiological responses.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Pyrrolidin-2-yl)cyclopropane-1-carboxylic acid | Different nitrogen positioning | Potentially altered biological activity |
| 2-Pyrrolidinone | Lactam structure | Known for distinct pharmacological properties |
| 3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide | Chlorinated benzamide | Exhibits specific enzyme inhibition properties |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of cyclopropane derivatives:
- Synthesis Methods : The synthesis typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and functional group modifications to enhance biological activity.
- In Silico Studies : Molecular docking analyses have been conducted to predict the binding affinities of cyclopropane derivatives with ACO enzymes. Results indicate promising binding constants, suggesting potential efficacy in inhibiting ethylene production in plants .
- Therapeutic Applications : Ongoing research is exploring the use of this compound in drug development, particularly for conditions requiring modulation of pain or tumor growth inhibition .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Cyclopropanation : Cyclopropane rings can be synthesized via [2+1] cycloaddition using carbene precursors. For example, zinc-catalyzed reactions with diazo compounds and alkenes under mild conditions (e.g., room temperature, 12–24 hours) .
- Pyrrolidine Substitution : The pyrrolidine moiety can be introduced via nucleophilic substitution of cyclopropane derivatives (e.g., bromocyclopropane-carboxylic acid esters) with pyrrolidine in polar aprotic solvents (DMF or DMSO) at elevated temperatures (60–80°C) .
- Optimization : Experimental design (DoE) principles, such as factorial design, can systematically vary parameters (catalyst loading, temperature, solvent ratios) to maximize yield and purity .
Advanced Characterization Techniques
Q. Q2: What advanced analytical methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR distinguish cyclopropane ring protons (δ ~1.2–2.0 ppm) and pyrrolidine resonances (δ ~2.5–3.5 ppm). COSY and HSQC confirm connectivity .
- X-ray Crystallography : Cocrystallization with counterions (e.g., 2-aminopyridine) resolves stereochemistry and hydrogen-bonding networks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNO) with <2 ppm error .
Biological Activity and Mechanistic Studies
Q. Q3: How does the pyrrolidine-cyclopropane-carboxylic acid scaffold influence biological activity, particularly in enzyme interactions?
Methodological Answer:
- Enzyme Inhibition : The rigid cyclopropane ring and pyrrolidine’s basicity may mimic transition states in enzymatic reactions. For example, analogs of 1-aminocyclopropane-1-carboxylic acid (ACC) inhibit ACC oxidase, a key enzyme in ethylene biosynthesis .
- Structure-Activity Relationship (SAR) : Replace pyrrolidine with other amines (e.g., piperidine) and assess activity via kinetic assays (e.g., IC determination) .
Advanced Synthetic Methodologies
Q. Q4: What non-traditional methods (e.g., computational or microwave-assisted synthesis) enhance the efficiency of preparing this compound?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 100–120°C) while improving yields by 15–20% .
- Computational Design : Quantum chemical calculations (DFT) predict transition states and guide catalyst selection (e.g., Zn vs. Cu salts) for cyclopropanation .
Mechanistic Insights into Reactivity
Q. Q5: How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Ring Strain Effects : Cyclopropane’s angle strain (60°) increases susceptibility to ring-opening reactions. For example, acid-catalyzed hydrolysis of the ester moiety proceeds faster than in non-strained analogs .
- Electrophilic Substitution : Pyrrolidine’s lone pair directs electrophiles to the cyclopropane ring’s β-position, confirmed by regioselectivity studies .
Stability and Degradation Pathways
Q. Q6: Under what conditions does this compound degrade, and how can stability be improved for long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the cyclopropane ring in strong acids (pH <2) or bases (pH >10) at elevated temperatures (>50°C) .
- Stabilization : Lyophilization in inert atmospheres (N) and storage at –20°C in amber vials reduce decomposition .
Computational and In Silico Studies
Q. Q7: How can molecular modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to ACC oxidase, identifying key residues (e.g., His177, Asp179) for hydrogen bonding .
- Molecular Dynamics (MD) : Simulates conformational flexibility of the pyrrolidine ring under physiological conditions (e.g., solvation in water) .
Addressing Data Contradictions
Q. Q8: How should researchers resolve contradictions in reported biological activities or synthetic yields?
Methodological Answer:
- Reproducibility Checks : Validate protocols using standardized reagents (e.g., HPLC-grade solvents) and replicate conditions from conflicting studies .
- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to identify structural variations (e.g., tautomerism) affecting activity .
Structural Modifications for Enhanced Properties
Q. Q9: What structural analogs of this compound have been explored to improve solubility or bioavailability?
Methodological Answer:
- Salt Formation : Cocrystallization with citric acid or sodium bicarbonate improves aqueous solubility by 5–10-fold .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with hydrolysis studies in simulated gastric fluid .
Chirality and Stereochemical Effects
Q. Q10: How does the stereochemistry of the cyclopropane ring impact biological or chemical behavior?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
